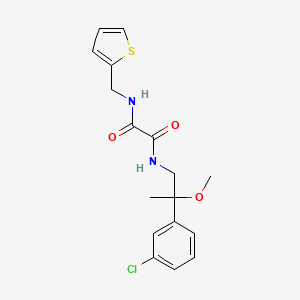
N1-(2-(3-クロロフェニル)-2-メトキシプロピル)-N2-(チオフェン-2-イルメチル)オキサラミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(2-(3-chlorophenyl)-2-methoxypropyl)-N2-(thiophen-2-ylmethyl)oxalamide is a complex organic compound that features a combination of aromatic and heterocyclic structures
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
準備方法
The synthesis of N1-(2-(3-chlorophenyl)-2-methoxypropyl)-N2-(thiophen-2-ylmethyl)oxalamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 3-chlorobenzyl chloride with 2-methoxypropylamine to form an intermediate, which is then reacted with thiophen-2-ylmethylamine. The final step involves the formation of the oxalamide linkage through the reaction with oxalyl chloride under controlled conditions .
化学反応の分析
N1-(2-(3-chlorophenyl)-2-methoxypropyl)-N2-(thiophen-2-ylmethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
作用機序
The mechanism of action of N1-(2-(3-chlorophenyl)-2-methoxypropyl)-N2-(thiophen-2-ylmethyl)oxalamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in signaling pathways related to inflammation and cell proliferation .
類似化合物との比較
N1-(2-(3-chlorophenyl)-2-methoxypropyl)-N2-(thiophen-2-ylmethyl)oxalamide can be compared with other similar compounds, such as:
Thiophene derivatives: These compounds share the thiophene ring structure and exhibit similar chemical reactivity and biological activities.
Chlorophenyl derivatives: Compounds with chlorophenyl groups often show similar substitution patterns and reactivity.
Oxalamide derivatives: These compounds have the oxalamide linkage, which is crucial for their stability and reactivity.
生物活性
N1-(2-(3-chlorophenyl)-2-methoxypropyl)-N2-(thiophen-2-ylmethyl)oxalamide, a compound with the CAS number 1795471-03-2, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews its chemical properties, synthesis, and biological effects based on diverse research findings.
- Molecular Formula : C17H19ClN2O3S
- Molecular Weight : 366.9 g/mol
- Structure : The compound features a chlorophenyl group, a methoxypropyl moiety, and a thiophenylmethyl oxalamide linkage.
Synthesis
The synthesis of N1-(2-(3-chlorophenyl)-2-methoxypropyl)-N2-(thiophen-2-ylmethyl)oxalamide typically involves several steps:
- Preparation of Intermediates : The initial step involves the reaction of 3-chlorobenzyl chloride with 2-methoxypropylamine to form an intermediate.
- Formation of Oxalamide : This intermediate is then reacted with thiophen-2-ylmethylamine.
- Finalization : The oxalamide linkage is formed through a reaction with oxalyl chloride under controlled conditions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Preliminary studies suggest that it may modulate enzyme activity and influence signaling pathways related to inflammation and cell proliferation.
Antimicrobial Properties
Research has indicated that compounds similar to N1-(2-(3-chlorophenyl)-2-methoxypropyl)-N2-(thiophen-2-ylmethyl)oxalamide exhibit antimicrobial properties. For example, studies on related oxalamides have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus.
Neuroprotective Effects
This compound is also being investigated for its neuroprotective potential. Neuroprotective compounds are crucial in treating neurodegenerative diseases, and preliminary findings suggest that this oxalamide derivative may offer protective effects against neuronal damage .
Table 1: Summary of Biological Activities
Research Highlights
- A study demonstrated that related oxalamides can inhibit bacterial growth effectively, suggesting a potential application in antibiotic development.
- Neuroprotective assays indicated that compounds with similar structures could reduce oxidative stress in neuronal cells, highlighting their therapeutic potential in neurodegenerative disorders.
特性
IUPAC Name |
N'-[2-(3-chlorophenyl)-2-methoxypropyl]-N-(thiophen-2-ylmethyl)oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O3S/c1-17(23-2,12-5-3-6-13(18)9-12)11-20-16(22)15(21)19-10-14-7-4-8-24-14/h3-9H,10-11H2,1-2H3,(H,19,21)(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOAGCPAATIJTMY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C(=O)NCC1=CC=CS1)(C2=CC(=CC=C2)Cl)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














